molecular formula C15H22N2O2 B2987041 3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one CAS No. 1904357-32-9

3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one

Cat. No.: B2987041
CAS No.: 1904357-32-9
M. Wt: 262.353
InChI Key: OVWYOQJCQWRTEL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.353. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Pathways

Researchers have developed innovative routes for synthesizing N-amino-1H-pyrrolo[2,3-b]pyridines, showcasing the utility of related compounds in constructing complex heterocyclic structures. For instance, treatment of 3-hydroxy-3-(3-pyridyl)butan-2-one hydrazone with polyphosphoric acid yielded 1-amino-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, illustrating a novel synthetic pathway for N-amino pyrrolopyridines (Chudinov et al., 2007).

Molecular Structure Elucidation

The reaction of dialkyl 2-butynoate with aniline and formaldehyde led to a revision of the product structure, highlighting the importance of accurate molecular characterization in organic synthesis. This work provides insights into the complex reactions involved in the formation of heterocyclic compounds (Srikrishna et al., 2010).

Catalysis and Polymerization

Magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have been synthesized, showing effectiveness in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. This research demonstrates the potential of metal-organic frameworks in catalysis and polymer science (Wang et al., 2012).

Molecular Interactions and Supramolecular Chemistry

Studies on the complexation of 1,4-bis(pyridinium)butanes by negatively charged carboxylatopillar[5]arene have revealed significant insights into supramolecular interactions. The findings indicate that the position of substituents on the pyridinium ring dramatically affects the association constants and binding modes, contributing to the understanding of molecular recognition processes (Li et al., 2011).

Luminescent Materials

Research into highly luminescent polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione (N-Aryl DPP) chromophore in the main chain has opened new avenues for the development of optical materials. These polymers exhibit strong fluorescence with high quantum yields, showing potential for applications in light-emitting devices and sensors (Zhang & Tieke, 2008).

Properties

IUPAC Name

3,3-dimethyl-1-(3-pyridin-2-yloxypyrrolidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)10-14(18)17-9-7-12(11-17)19-13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWYOQJCQWRTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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